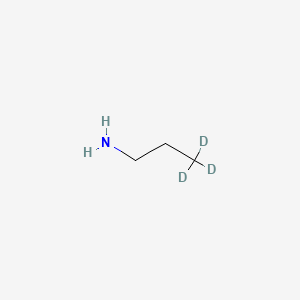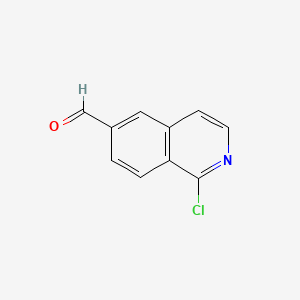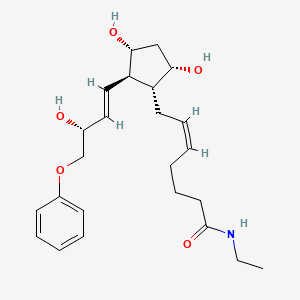![molecular formula C12H26O3Si4 B571724 Dimetilsiloxici-[dimetilsiloxici(metil)silil]oximetil-fenilsilano CAS No. 115487-49-5](/img/structure/B571724.png)
Dimetilsiloxici-[dimetilsiloxici(metil)silil]oximetil-fenilsilano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane is a versatile compound used in various scientific research fields. It is known for its unique chemical structure, which includes multiple silyloxy groups and a phenylsilane moiety. This compound is often utilized as a catalyst, enabling the efficient synthesis of complex organic molecules.
Aplicaciones Científicas De Investigación
Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, enabling the formation of complex molecules with high efficiency.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential biological activity suggests applications in drug development and therapeutic interventions.
Industry: Its stability and reactivity make it valuable in industrial processes, such as the production of specialty chemicals and materials.
Métodos De Preparación
The synthesis of Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane involves multiple steps, typically starting with the preparation of intermediate silane compounds. The reaction conditions often include the use of silane reagents, solvents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The silyloxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organometallic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism by which Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane exerts its effects involves its interaction with molecular targets through its silyloxy and phenylsilane groups. These interactions can facilitate various chemical transformations, such as catalysis and molecular binding. The pathways involved often include the formation of intermediate complexes that enhance the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane can be compared with other similar silane compounds, such as:
Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]-dimethylsilane: This compound has a similar structure but lacks the phenylsilane moiety, which may affect its reactivity and applications.
Dimethylsilyloxy-[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-methyl-phenylsilane:
The uniqueness of Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane lies in its specific combination of silyloxy and phenylsilane groups, providing distinct reactivity and versatility in various applications.
Propiedades
IUPAC Name |
dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si4/c1-16(2)13-18(5)15-19(6,14-17(3)4)12-10-8-7-9-11-12/h7-11,16-18H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCJBMVNEKKXHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O[SiH](C)O[Si](C)(C1=CC=CC=C1)O[SiH](C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115487-49-5 |
Source


|
| Record name | Siloxanes and Silicones, Me hydrogen, Me Ph, (dimethylsilyl)oxy-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Methylhydrosiloxane) - phenylmethylsiloxane copolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B571649.png)
![(R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B571651.png)
![6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B571652.png)

![4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride](/img/structure/B571655.png)





